4-Borono-2-fluorophenylalanine (FBPA) is a synthetic amino acid derivative that has gained significant attention in scientific research, particularly in the field of oncology and boron neutron capture therapy (BNCT). [, , , , , , , , , , , , , , , , , , , , , ] It serves as a valuable research tool due to its ability to mimic the uptake and transport of natural amino acids, making it a promising candidate for targeted drug delivery and imaging applications. [, , , , , ] FBPA is particularly notable for its structural similarity to 4-boronophenylalanine (BPA), a compound clinically used in BNCT. [, , , , , ] The presence of fluorine in FBPA allows for its radiolabeling with fluorine-18 (18F), enabling its use as a positron emission tomography (PET) tracer for visualizing and monitoring biological processes in vivo. [, , , , , , ]
4-Borono-2-fluorophenylalanine is a boron-containing amino acid derivative that has garnered significant interest in the field of cancer treatment, particularly in boron neutron capture therapy (BNCT). This compound combines the properties of phenylalanine with a boron atom and a fluorine atom, making it a useful tracer in positron emission tomography (PET) imaging to assess boron levels in tumors. The integration of boron into the structure allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues.
4-Borono-2-fluorophenylalanine can be synthesized through various chemical methods, primarily involving the modification of phenylalanine or its derivatives. The synthesis often utilizes radioisotopes for imaging applications, particularly fluorine-18, which is crucial for PET imaging.
This compound falls under the classification of amino acids, specifically as a boronated amino acid. Its unique structure provides it with properties that are beneficial for both diagnostic and therapeutic applications in oncology.
The synthesis of 4-borono-2-fluorophenylalanine typically involves several steps:
The molecular structure of 4-borono-2-fluorophenylalanine consists of:
This configuration allows for effective interaction with biological systems while providing imaging capabilities due to the presence of fluorine.
The molecular formula is , and its molecular weight is approximately 195.09 g/mol. The compound's structural characteristics make it suitable for both therapeutic and diagnostic applications.
The primary chemical reactions involving 4-borono-2-fluorophenylalanine include:
Technical details reveal that reaction conditions such as temperature and solvent choice significantly impact yields and purity .
The mechanism by which 4-borono-2-fluorophenylalanine exerts its effects is primarily through its role in BNCT. When administered to patients, this compound accumulates in tumor cells due to its structural similarity to phenylalanine, an amino acid that is readily taken up by cells.
Upon exposure to thermal neutrons during BNCT, the boron atom undergoes a nuclear reaction, producing high-energy alpha particles and lithium ions that induce cytotoxic effects specifically within tumor tissues while sparing normal cells .
Studies have shown that effective tumor targeting requires precise measurement of boron concentrations within tissues, making PET imaging with 4-borono-2-fluorophenylalanine critical for treatment planning .
Relevant data indicate that proper handling and storage are essential to maintain the integrity and efficacy of this compound .
The versatility of 4-borono-2-fluorophenylalanine makes it a valuable compound in both clinical and research settings, particularly in oncology .
The development of boronated phenylalanine derivatives for boron neutron capture therapy (BNCT) represents a convergence of radiochemistry and cancer therapeutics. Snyder's team first synthesized p-boronophenylalanine (BPA) in the 1950s as a potential boron delivery agent, leveraging phenylalanine's biological transport pathways [1]. The critical translational step occurred in 1987 when Mishima and colleagues pioneered BPA-based BNCT for malignant melanoma, exploiting melanin synthesis pathways for selective tumor boron accumulation [1] [8]. This clinical application demonstrated BPA's potential but revealed a fundamental limitation: the inability to noninvasively quantify boron distribution in tissues.
The solution emerged in 1991 with Ishiwata's development of 4-borono-2-18F-fluoro-L-phenylalanine (18F-FBPA) through electrophilic radiofluorination of BPA using carrier-added 18F–F2 gas [1]. This radiotracer enabled positron emission tomography (PET) imaging of boron pharmacokinetics, addressing a critical barrier in treatment planning. Early validation studies in the 1990s established 18F-FBPA's preferential accumulation in melanoma models, with Ishiwata demonstrating 1.7-fold higher uptake in melanotic (Greene's melanoma no. 179) versus amelanotic (no. 178) tumors in hamster models [1]. The 2000s witnessed clinical translation, with Imahori and colleagues correlating 18F-FBPA PET uptake with direct boron measurements in surgical specimens, validating its predictive value for BNCT [8]. Japan's 2020 approval of BPA for recurrent head/neck cancer marked regulatory recognition, cementing the role of 18F-FBPA PET in patient selection using tumor-to-normal tissue ratios >2.5 as a key inclusion criterion [1] [4].
Table 1: Key Milestones in Boronated Phenylalanine Development
Year | Development | Significance |
---|---|---|
1950s | Snyder synthesizes BPA | First boron-containing phenylalanine analog |
1987 | Mishima applies BPA-BNCT to melanoma | First clinical proof-of-concept |
1991 | Ishiwata develops 18F-FBPA radiosynthesis | Enabled PET pharmacokinetic modeling |
1990s | Preclinical uptake studies (melanotic vs. amelanotic) | Demonstrated melanin pathway dependence |
2004 | Wang's glioma-BNCT with 18F-FBPA-Fr | Validated fructose complex stability |
2020 | Japan approves BPA for head/neck cancer | Regulatory endorsement of BNCT |
The substitution of fluorine-18 at the ortho-position of BPA creates a theranostic pair where 18F-FBPA precisely mirrors the biodistribution of its therapeutic counterpart BPA. This isotopic mimicry stems from three factors: nearly identical molecular weights (18F-FBPA: 209.2 g/mol vs BPA: 208.9 g/mol), preservation of the boronic acid group essential for neutron capture, and minimal steric alteration from fluorine's small atomic radius [8]. Crucially, comparative studies in SCC-VII tumor-bearing mice confirmed equivalent boron concentrations in blood, tumor, and normal tissues when L-BPA and [19F]-L-FBPA (cold analog) were administered identically, validating the radiotracer approach [8].
Pharmacokinetic modeling capitalizes on 18F-FBPA's metabolic stability – studies show <4% metabolite formation in blood at 50 minutes post-injection, allowing uncomplicated compartmental modeling [2] [6]. The Ichise multilinear analysis (MA2) model outperforms traditional Logan plots for calculating total distribution volume (Vt), demonstrating superior goodness-of-fit (mean Akaike Information Criterion: -14.0 vs 31.4) across 12 normal tissues [2]. This model enables precise estimation of boron concentration (ppm) using the relationship:
C10B = Cp × Vt
Where Cp is plasma activity interpolated from 18F-FBPA PET data. Clinical validation shows pancreatic Vt values of 0.94±0.14 ml/ml predict boron concentrations of 14.0±1.9 ppm at 1h post-BPA infusion [2].
Table 2: Pharmacokinetic Models for 18F-FBPA Analysis
Model | Akaike Information Criterion (Mean) | Key Application | Tissue Vt Range (ml/ml) |
---|---|---|---|
Ichise MA2 | -14.0 | Optimal Vt calculation | 0.16 (lung) – 0.94 (pancreas) |
Ichise MA1 | -4.2 | Intermediate performance | 0.18–0.89 |
Logan Plot | 31.4 | Baseline comparison | 0.21–0.97 |
Blood-brain barrier disruption (BBB-D) studies reveal 18F-FBPA's sensitivity to transport modulation. Focused ultrasound (FUS) in F98 glioma-bearing rats increases the influx rate constant K1 by 58% and the K1/k2 ratio by 2.1-fold, correlating with a 75% elevation in tumor-to-normal brain ratio (3.5 vs 2.0) [6] [10]. Similarly, intracarotid mannitol hyperosmotic BBB-D under ketamine anesthesia elevates k12/k21 ratios 6.7-fold versus controls, indicating enhanced transfer from vascular to tumor compartments [7] [9]. These kinetic parameters provide quantitative metrics for barrier integrity that surpass static uptake measurements.
The clinical dominance of 18F-FBPA over sodium borocaptate (BSH) in modern BNCT stems from fundamental differences in cellular transport mechanisms and tumor selectivity profiles. BSH (Na₂B₁₂H₁₁SH) relies predominantly on passive diffusion and impaired blood-brain barrier integrity for glioma accumulation, lacking specific transporters [1] [4]. In contrast, 18F-FBPA exploits upregulated L-type amino acid transporters (LAT), particularly LAT1 (SLC7A5), which are overexpressed in malignant cells to support increased protein synthesis [1] [8]. Competitive inhibition studies show 85% reduction in 18F-FBPA uptake when co-administered with the LAT inhibitor 2-aminonorbornane-2-carboxylic acid (BCH), confirming transporter dependence [5].
Melanoma models demonstrate striking differential uptake: 18F-FBPA accumulation in B16 melanomas reaches 3.4% ID/g versus 1.8% ID/g in FM3A mammary carcinomas at 60 minutes post-injection [1]. This melanin affinity arises from non-enzymatic incorporation into melanogenesis pathways, a feature absent in BSH. Clinical PET studies consistently show superior tumor-to-background contrast for 18F-FBPA versus ¹¹C-methionine in gliomas and more accurate differentiation of recurrence from radiation necrosis [1].
Table 3: 18F-FBPA vs. BSH in BNCT Applications
Property | 18F-FBPA | Sodium Borocaptate (BSH) |
---|---|---|
Chemical Structure | 4-Borono-2-fluorophenylalanine | Na₂B₁₂H₁₁SH |
Tumor Uptake Mechanism | LAT1-mediated active transport | Passive diffusion through disrupted BBB |
Melanoma Specificity | High (melanin incorporation) | Low |
Clinical Utility in Gliomas | PET-guided patient selection | Limited by low tumor:brain ratio |
Typical Tumor:Normal Brain Ratio | 3.5 (F98 glioma with BBB-D) | ≤1.5 |
Theranostic Pair | 18F-FBPA / BPA | No PET analog available |
BSH faces additional limitations: its dodecaborate cage structure prevents practical 18F labeling, eliminating PET theranostic capabilities [4]. Attempts to improve BSH include Futamura's amino acid conjugation (1-amino-3-fluorocyclobutane-1-carboxylic acid tag), yet cellular uptake remains inferior to 18F-FBPA [4]. Modern peptide-conjugated BNCT agents (e.g., meta-carboranes attached to tumor-targeting peptides) show promise but lack clinical PET compatibility [4]. Consequently, over 80% of current BNCT trials use BPA/18F-FBPA, particularly for extra-cranial tumors like recurrent head/neck cancers where LAT1 overexpression is pronounced [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7